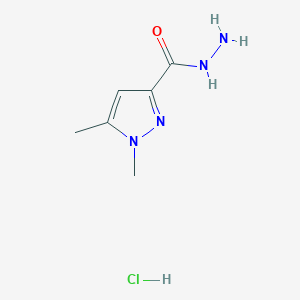
5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide
Vue d'ensemble
Description
5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide is a member of the class of triazoles that is 1H-1,2,4-triazole substituted by an aminocarbonyl group at position 3 .
Synthesis Analysis
Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples .
Molecular Structure Analysis
The molecular formula of 5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide is C6H9N5O. The molecular weight is 167.17 g/mol. The compound is canonicalized and has a complexity of 192 .
Chemical Reactions Analysis
The compound is a part of the class of triazoles and has a role as a human urinary metabolite and a drug metabolite . It is also found that the cationic form of 5-amino-1H-1,2,4-triazole-3-carboxamide can decrease the sensitivity and elevate the nitrogen content of the target salts effectively .
Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 96.7 Ų and contains 12 heavy atoms. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 2 .
Applications De Recherche Scientifique
Pharmaceutical Chemistry
1,2,4-Triazole derivatives are prominent in pharmaceutical chemistry due to their ability to act as pharmacophores, engaging in hydrogen-bonding and dipole interactions with biological receptors . The specific structure of 5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide may offer unique interactions with enzymes or receptors, potentially leading to the development of new medications with improved efficacy and selectivity.
Antimicrobial Agents
The N–C–S linkage present in 1,2,4-triazole compounds has been associated with antimicrobial properties . As such, 5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide could be utilized in the synthesis of new antimicrobial agents, contributing to the fight against resistant strains of bacteria and fungi.
Agrochemistry
In the field of agrochemistry, 1,2,4-triazole derivatives are used to create compounds that can function as herbicides, fungicides, and plant growth regulators . The structural attributes of 5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide might be explored to develop novel agrochemicals that are more effective and environmentally friendly.
Material Sciences
The unique properties of 1,2,4-triazoles make them suitable for applications in material sciences, such as the development of new polymers or coatings . 5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide could be a key ingredient in creating materials with desired thermal or mechanical properties.
Energetic Materials
Research indicates that derivatives of 1,2,4-triazole, like 5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide , can be used in the synthesis of energetic salts. These compounds have applications in propellants and explosives due to their high nitrogen content and thermal stability .
Organic Catalysts
1,2,4-Triazole derivatives can serve as organic catalysts in various chemical reactions. The specific structure of 5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide might provide unique catalytic capabilities, potentially leading to more efficient synthesis processes .
Anticancer Research
The 1,2,4-triazole scaffold is often explored for its potential anticancer activities5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide could be investigated for its efficacy against cancer cells, possibly leading to new therapeutic options .
Biochemical Research
As a tool in biochemical research, 5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide could be used to study enzyme inhibition, receptor binding, or as a building block for more complex biochemical compounds .
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, suggesting that 5-amino-n-cyclopropyl-1h-1,2,4-triazole-3-carboxamide may also affect multiple pathways .
Pharmacokinetics
Similar compounds have been noted for their excellent bioavailability , suggesting that 5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide may also have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been shown to exhibit a range of biological activities , suggesting that 5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide may also have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide. For instance, the compound’s storage temperature is recommended to be between 28°C , indicating that temperature can affect its stability. Furthermore, the compound’s action may be influenced by factors such as pH, presence of other molecules, and specific cellular environments .
Propriétés
IUPAC Name |
3-amino-N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O/c7-6-9-4(10-11-6)5(12)8-3-1-2-3/h3H,1-2H2,(H,8,12)(H3,7,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLPBNDUSPMBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701215883 | |
| Record name | 5-Amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701215883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1279219-57-6 | |
| Record name | 5-Amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1279219-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-N-cyclopropyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701215883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate](/img/structure/B1522494.png)

![butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate](/img/structure/B1522497.png)


![5-(Chloromethyl)-3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1522502.png)







